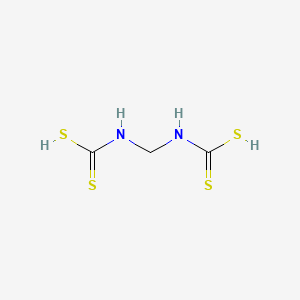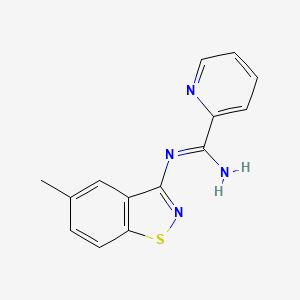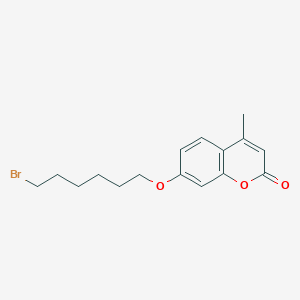
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromohexyloxy group attached to the chromenone core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2h-chromen-2-one and 1,6-dibromohexane.
Reaction: The chromenone is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chromenone core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of chromenone quinones.
Reduction: Formation of dihydrochromenones.
Applications De Recherche Scientifique
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one: can be compared with other chromenone derivatives such as:
Propriétés
Numéro CAS |
158717-85-2 |
|---|---|
Formule moléculaire |
C16H19BrO3 |
Poids moléculaire |
339.22 g/mol |
Nom IUPAC |
7-(6-bromohexoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H19BrO3/c1-12-10-16(18)20-15-11-13(6-7-14(12)15)19-9-5-3-2-4-8-17/h6-7,10-11H,2-5,8-9H2,1H3 |
Clé InChI |
ZHGRCMFDVGOJCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


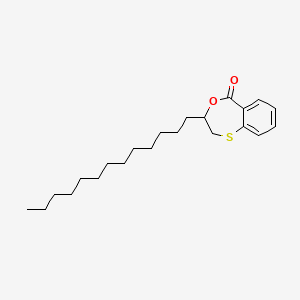
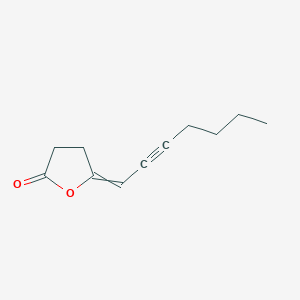

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
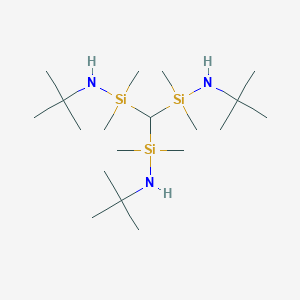
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
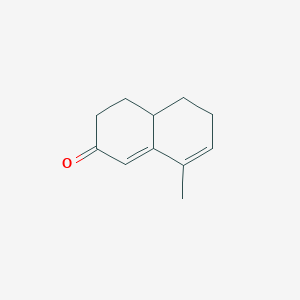
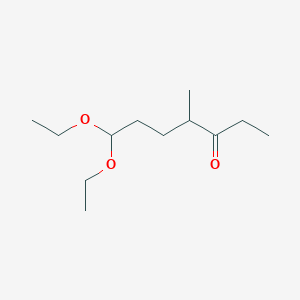
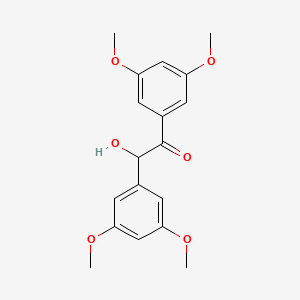
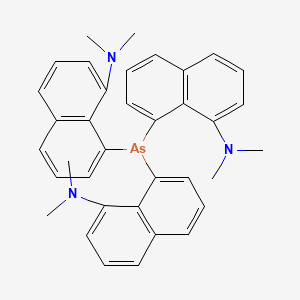
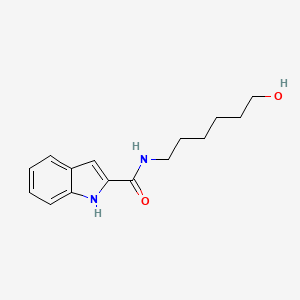
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
